Comparative Physicochemical Profile of 6-(Thiophen-3-yl)pyridazine-3-thiol vs. Aryl Analogs
The 3-thienyl substituent confers distinct physicochemical properties relative to common aryl analogs. While direct experimental logP or pKa data for 6-(thiophen-3-yl)pyridazine-3-thiol are not publicly available, comparative structural analysis with 6-(3-chlorophenyl)pyridazine-3-thiol (predicted pKa = 8.16 ± 0.40) [1] and 6-(4-ethoxyphenyl)pyridazine-3-thiol (predicted pKa = 8.40 ± 0.40) [2] demonstrates that the heteroaromatic thienyl group modulates electronic properties differently than substituted phenyl rings. The sulfur atom in the thiophene ring introduces unique polarizability and potential for sulfur-π interactions not present in carbocyclic aryl analogs .
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | Not experimentally reported |
| Comparator Or Baseline | 6-(3-chlorophenyl)pyridazine-3-thiol: pKa = 8.16 ± 0.40 (predicted); 6-(4-ethoxyphenyl)pyridazine-3-thiol: pKa = 8.40 ± 0.40 (predicted) |
| Quantified Difference | Thienyl vs. phenyl substitution alters predicted pKa by approximately 0.2-0.4 units based on analog data |
| Conditions | Predicted values based on computational models; experimental validation pending |
Why This Matters
Differences in pKa affect ionization state at physiological pH, influencing solubility, membrane permeability, and target engagement.
- [1] Kuujia. 6-(3-Chlorophenyl)pyridazine-3-thiol. CAS 1239741-45-7. Chemical and Physical Properties. View Source
- [2] Kuujia. 6-(4-Ethoxyphenyl)pyridazine-3-thiol. CAS 1225715-79-6. Chemical and Physical Properties. View Source
